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Compound of Interest

Compound Name: 6-Bromo-3-cyanochromone

Cat. No.: B1585140

Abstract: 6-Bromo-3-cyanochromone is a halogenated heterocyclic compound built upon the
privileged chromone scaffold. Its unique electronic and structural features, imparted by the
electron-withdrawing bromine and cyano groups, make it a valuable intermediate in medicinal
chemistry, materials science, and for the development of advanced chemical probes. This
guide provides an in-depth analysis of its core physicochemical properties, outlines robust
protocols for its synthesis and characterization, and discusses the implications of its properties
for research and development applications. All methodologies are presented with a focus on
scientific rationale and experimental integrity, providing researchers with a reliable framework
for handling and utilizing this versatile compound.

Introduction to the Chromone Scaffold and the Role
of Key Substituents

The chromone (4H-1-benzopyran-4-one) framework is a cornerstone in the architecture of
numerous natural products and synthetic molecules of therapeutic importance.[1] Its rigid,
planar structure and specific arrangement of hydrogen bond acceptors (the pyrone and
carbonyl oxygens) allow it to serve as an effective scaffold for interacting with a wide range of
biological targets, leading to activities such as anticancer, anti-inflammatory, and antimicrobial
effects.[1][2]

The subject of this guide, 6-Bromo-3-cyanochromone (CAS: 52817-13-7), is functionalized at
two key positions:
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e 6-Bromo Group: The bromine atom at the 6-position is a heavy halogen that significantly
influences the molecule's properties. As an electron-withdrawing group (via induction), it
modulates the electron density of the entire ring system. Its presence also increases the
molecular weight and significantly enhances lipophilicity, a critical parameter for membrane
permeability in drug candidates. Furthermore, the bromine atom can participate in halogen
bonding, a specific non-covalent interaction that can influence crystal packing and ligand-
receptor binding.[3]

o 3-Cyano Group: The nitrile (cyano) group at the 3-position is a potent electron-withdrawing
group and a linear hydrogen bond acceptor. It polarizes the adjacent C2-C3 double bond,
rendering the C2 position highly electrophilic and susceptible to nucleophilic attack—a key
feature for its use as a synthetic intermediate.[4] The nitrile moiety is also a common feature
in approved pharmaceuticals and contributes to the molecule's overall polarity and metabolic
profile.

The combination of these substituents on the chromone core results in a molecule with a
unique profile of reactivity, solubility, and potential for molecular interactions, making a thorough
understanding of its physicochemical properties essential for its effective application.

Synthesis and Molecular Elucidation

The logical and most efficient synthesis of 6-Bromo-3-cyanochromone is a two-step process
starting from the commercially available 5-Bromo-2'-hydroxyacetophenone. This process
involves the formation of the chromone ring via a Vilsmeier-Haack reaction, followed by the
conversion of the resulting aldehyde to the target nitrile.

Synthetic Workflow

The overall synthetic pathway is depicted below. The initial Vilsmeier-Haack reaction forms the
core heterocyclic structure and installs a formyl group at the 3-position. This intermediate is
then converted to the final product via an oxime, which is subsequently dehydrated.
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Figure 1: Two-step synthesis of 6-Bromo-3-cyanochromone.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 6-Bromo-3-formylchromone (Intermediate)

o Rationale: The Vilsmeier-Haack reaction is the method of choice for preparing 3-
formylchromones from o-hydroxyacetophenones.[5][6] The Vilsmeier reagent, a
chloromethyleniminium salt formed in situ from phosphorus oxychloride (POCIs) and
dimethylformamide (DMF), acts as the formylating agent. The reaction proceeds via
electrophilic substitution and subsequent intramolecular cyclization with dehydration to yield
the stable chromone ring.

e Procedure:

In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and

o

nitrogen inlet, cool an excess of dimethylformamide (DMF, ~5 molar equivalents) to 0 °C.

o Slowly add phosphorus oxychloride (POCIs, ~3 molar equivalents) dropwise to the DMF,
maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this
temperature to allow for the complete formation of the Vilsmeier reagent.

o Dissolve 5'-Bromo-2'-hydroxyacetophenone (1 molar equivalent) in a minimal amount of
DMF.

o Add the acetophenone solution dropwise to the Vilsmeier reagent.
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o After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6
hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

o Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with
vigorous stirring.

o The solid precipitate is the crude 6-Bromo-3-formylchromone.[7] Filter the solid, wash
thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

o Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to
yield the purified intermediate.

Protocol 2.2.2: Synthesis of 6-Bromo-3-cyanochromone (Final Product)

» Rationale: The conversion of an aromatic aldehyde to a nitrile is a standard transformation. A
reliable method involves the formation of an aldoxime using hydroxylamine hydrochloride,
followed by dehydration.[8][9] Acetic anhydride is a common and effective dehydrating agent
for this purpose.

e Procedure:

o Dissolve 6-Bromo-3-formylchromone (1 molar equivalent) in a suitable solvent such as
ethanol or pyridine in a round-bottom flask.

o Add hydroxylamine hydrochloride (NH20OH-HCI, ~1.2 molar equivalents) and a base (e.qg.,
sodium acetate, ~1.5 molar equivalents, if using a non-basic solvent) to the solution.

o Reflux the mixture for 1-2 hours until TLC analysis indicates the complete consumption of
the starting aldehyde and formation of the intermediate oxime.

o Cool the reaction mixture. If desired, the oxime intermediate can be isolated at this stage,
but it is typically carried forward directly.

o Add acetic anhydride (~3-4 molar equivalents) to the reaction mixture and reflux for an
additional 2-4 hours. The acetic anhydride dehydrates the oxime to the nitrile.
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o After cooling, pour the reaction mixture into cold water to hydrolyze the excess acetic

anhydride and precipitate the product.

o Filter the solid product, wash with water, and dry.

o Recrystallize from a suitable solvent (e.g., acetonitrile or ethanol) to obtain pure 6-Bromo-

3-cyanochromone as white crystals.[10]

Core Physicochemical Properties

The utility of a compound in any application is fundamentally governed by its physicochemical

properties. These parameters dictate its solubility, membrane permeability, formulation

possibilities, and stability.

Summary of Properties

The known and computationally predicted properties of 6-Bromo-3-cyanochromone are

summarized below.

Property Value | Description Source

CAS Number 52817-13-7 PubChem[11]
Molecular Formula C10H4BrNO:2 PubChem[11]
Molecular Weight 250.05 g/mol PubChem[11]
Appearance White crystals Chem-Impex[10]
Melting Point (M.P.) 219-228 °C Chem-Impex[10]
Lipophilicity (XLogP3) 2.7 (Calculated) PubChem[11]
Topological Polar Surface Area

(TPSA) 50.1 A2 (Calculated) PubChem[11]
pKa (basic) Weakly basic (Predicted) N/A

Storage Store at 4°C, desiccated USBIo[12]

Solubility Profile
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Quantitative solubility data is often not publicly available and must be determined
experimentally. Based on the principle of "like dissolves like," a qualitative solubility profile can
be predicted. The compound is expected to be poorly soluble in water but soluble in polar
aprotic organic solvents.

Solvent Predicted Solubility Rationale

The large, hydrophobic
aromatic core and bromine

Water Poorly Soluble atom outweigh the polarity of
the cyano and carbonyl

groups.

Non-polar solvent unable to
Hexane Insoluble solvate the polar functional

groups.

Can act as both H-bond donor
) and acceptor, but may be
Ethanol Sparingly Soluble ) o
insufficient to fully solvate the

molecule.

Polar aprotic solvent, interacts
Acetone Soluble well with the polar C=0 and

C=N groups.

. Polar aprotic solvent, favorable
Acetonitrile Soluble ) )
interactions.

Intermediate polarity, effective
Dichloromethane (DCM) Soluble at dissolving many organic

compounds.

Highly polar aprotic solvent,
Dimethyl Sulfoxide (DMSO) Highly Soluble excellent for dissolving a wide

range of research compounds.

Protocol 3.2.1: Experimental Determination of Solubility (Shake-Flask Method)
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» Rationale: The shake-flask method is the gold-standard technique for determining
thermodynamic solubility.[13] It involves creating a saturated solution of the compound at a
constant temperature and then measuring the concentration of the dissolved solute in the
supernatant.

e Procedure:

o Add an excess amount of 6-Bromo-3-cyanochromone to a known volume of the desired
solvent (e.g., 5 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation
IS reached.

o Agitate the vial in a temperature-controlled shaker bath (e.g., 25 °C) for a minimum of 24
hours to allow the system to reach thermodynamic equilibrium.

o After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 1
hour to let the undissolved solid settle.

o Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter
the sample through a 0.22 um syringe filter (compatible with the solvent) to remove any
microscopic particulates.

o Accurately dilute the filtered supernatant with a suitable mobile phase.

o Quantify the concentration of the compound in the diluted sample using a pre-validated
analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV
detector, against a calibration curve prepared with known concentrations of the compound.

o Calculate the solubility in units such as mg/mL or mol/L.

Lipophilicity (LogP)

» Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical
determinant of its pharmacokinetic properties (ADME). It is typically expressed as the
logarithm of the partition coefficient (LogP) between n-octanol and water. While
computational methods provide estimates (e.g., XLogP3 = 2.7), experimental determination
is more reliable.[11] Reverse-Phase HPLC offers a rapid and resource-efficient method for
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estimating LogP by correlating a compound's retention time with those of known standards.
[14][15]

e Procedure (LogP Estimation by RP-HPLC):

o Prepare a set of 5-6 calibration standards with known LogP values that bracket the
expected LogP of the test compound (e.qg., uracil, phenol, naphthalene).

o Establish an isocratic HPLC method using a C18 column and a mobile phase of
methanol/water or acetonitrile/water. The mobile phase composition should be adjusted to
achieve retention times between 2 and 20 minutes for all compounds.

o Inject each standard and the test compound (6-Bromo-3-cyanochromone) individually,
recording the retention time (t_R). Determine the column dead time (t_0) by injecting a
non-retained compound like uracil.

o Calculate the capacity factor (k') for each compound using the formula: k'=(t R-t _0)/
t 0.

o Calculate log k' for each compound.

o Create a calibration curve by plotting the known LogP values of the standards (Y-axis)
against their corresponding log k' values (X-axis).

o Perform a linear regression on the data points. The resulting equation (y = mx + c¢) will
correlate retention to lipophilicity.

o Using the log k' value of 6-Bromo-3-cyanochromone, interpolate its LogP value from the
calibration curve.

Spectroscopic & Spectrometric Signature

Confirmation of the molecular structure and purity of 6-Bromo-3-cyanochromone relies on a
combination of spectroscopic and spectrometric techniques.

Analytical Confirmation Workflow
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A standard workflow for the complete characterization of a newly synthesized batch of the
compound is shown below.

Purified Sample of
6-Bromo-3-cyanochromone
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\ \
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Figure 2: Standard analytical workflow for compound characterization.

Predicted Spectroscopic Data

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR (400 MHz, DMSO-ds): The proton NMR spectrum is expected to be simple and
highly characteristic.

o 0 ~8.9-9.1 ppm (s, 1H): This sharp singlet corresponds to the proton at the C2 position (H-
2). Its significant downfield shift is due to the anisotropic effects of the adjacent carbonyl
group and the electron-withdrawing nature of the cyano group.

o 0 ~8.2-8.3 ppm (d, 1H): A doublet for the H-5 proton, which is deshielded by the carbonyl
group. It will show a small ortho coupling to H-7.
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o 0 ~8.0-8.1 ppm (dd, 1H): A doublet of doublets for the H-7 proton, showing ortho coupling
to H-5 and meta coupling to H-8.

o & ~7.8-7.9 ppm (d, 1H): A doublet for the H-8 proton, showing meta coupling to H-7.

e 13C NMR (100 MHz, DMSO-ds):
o & ~175 ppm: Carbonyl carbon (C-4).
o & ~155-160 ppm: Aromatic carbons attached to oxygen (C-8a, C-2).

o 0 ~115-140 ppm: Aromatic carbons (C-5, C-6, C-7, C-8, C-4a). The C-6 attached to
bromine will be in this region.

o 0 ~115 ppm: Cyano carbon (-C=N).
o ® ~100 ppm: C-3 carbon, attached to the cyano group.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum provides clear
evidence of the key functional groups.

Wavenumber (cm~—?) Vibration Type Expected Appearance
~2230-2210 C=N stretch Sharp, medium intensity
~1660-1640 C=0 stretch (ketone) Strong, sharp
~1610-1580 C=C stretch (aromatic/pyrone) Medium to strong
~1250-1200 C-O-C stretch (ether) Strong

Characteristic of substitution
~850-800 C-H bend (out-of-plane)
pattern

4.2.3 Mass Spectrometry (MS)
o Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray lonization (ESI).

o Expected Result: HRMS provides an exact mass measurement, confirming the elemental
composition. Due to the natural isotopic abundance of bromine ("°Br = 50.7%, 81Br = 49.3%),
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the molecular ion peak will appear as a characteristic doublet (M, M+2) of nearly equal
intensity.

o [M+H]* for C10Hs7°BrNO2*: Calculated m/z = 249.9502

o [M+H]* for C10Hs3BrNO2*: Calculated m/z = 251.9481

Reactivity, Stability, and Handling

Chemical Stability: 6-Bromo-3-cyanochromone is a stable crystalline solid under standard
laboratory conditions. It should be stored in a cool, dry place, protected from light to prevent
potential degradation.[12]

Reactivity: The molecule possesses several reactive sites. The C2 position is highly
electrophilic due to conjugation with both the carbonyl and cyano groups, making it a prime
target for nucleophilic addition reactions, which can lead to ring-opening.[4] The cyano group
can also undergo hydrolysis to an amide or carboxylic acid under strong acidic or basic
conditions.

Handling and Safety: The compound is classified as an acute toxicant and an irritant.[11]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, must be worn at all times. All manipulations should be performed in a well-ventilated
fume hood.

Applications in Research and Development

The unique physicochemical properties of 6-Bromo-3-cyanochromone make it a versatile

building block for various advanced applications.[10]

Pharmaceutical Development: As a "privileged scaffold,” the chromone core is a starting
point for synthesizing novel therapeutic agents. The compound serves as a key intermediate
for molecules targeting neurological disorders, where precise modulation of lipophilicity and
polarity is crucial for crossing the blood-brain barrier.[10]

Fluorescent Probes: The rigid, conjugated chromone system forms the basis of many
fluorescent molecules. The cyano and bromo groups can be further functionalized to tune the
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photophysical properties (e.g., emission wavelength, quantum yield) for creating probes to
visualize specific cellular processes.[10]

o Materials Science: The electronic properties of the molecule make it a candidate for
incorporation into advanced materials like organic light-emitting diodes (OLEDSs), where it
can contribute to the charge-transport or emissive layers.[10]

Conclusion

6-Bromo-3-cyanochromone is a highly functionalized heterocyclic compound with a well-
defined set of physicochemical properties. Its synthesis is achievable through robust and
scalable chemical transformations. The presence of the bromo and cyano substituents creates
a unique electronic and steric profile, rendering the molecule stable for storage yet reactive for
further synthetic elaboration. A comprehensive understanding of its solubility, lipophilicity, and
spectroscopic signatures, as detailed in this guide, is paramount for researchers aiming to
leverage its potential in drug discovery, chemical biology, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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